3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Structurally, it features:
- A 1-phenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
- A 3-aminopropanol chain at position 6, which may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)25-20-19-14-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-9-6-10-29/h3-5,7-8,11-14,29H,6,9-10H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUEHZEAQMIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a derivative of the phenylpyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H24N6O
- Molecular Weight : 368.45 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[3,4-d]pyrimidine core linked to a propanol moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily linked to its role as an inhibitor of various kinases involved in cancer progression. Pyrazolo[3,4-d]pyrimidines are known for their ability to interact with ATP-binding sites in kinases, thus inhibiting their activity.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance:
- Inhibition of EGFR and VEGFR2 : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these inhibitors range from 0.3 to 24 µM, indicating potent activity against these targets .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors. For example, compounds similar to our target have been reported to decrease Bcl-2 expression and increase Bax and caspase levels in MCF-7 breast cancer cells .
- Case Studies : In vitro studies have shown that these compounds can effectively inhibit tumor growth and induce cell cycle arrest in various cancer cell lines. For instance, a study highlighted that a related pyrazolo[3,4-d]pyrimidine compound significantly inhibited tumor growth in MCF-7 models .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| EGFR Inhibition | 0.3 | EGFR |
| VEGFR2 Inhibition | 7.60 | VEGFR2 |
| Apoptosis Induction | N/A | MCF-7 |
Research Findings
Research indicates that the pyrazolo[3,4-d]pyrimidine scaffold can be modified to enhance selectivity and potency against specific kinases:
- Structural Modifications : Variations in substituents on the phenyl ring or alterations in the propanol chain can lead to significant changes in biological activity. For instance, derivatives with different amino acid conjugates have shown improved DHFR inhibition compared to classical antifolates .
- Molecular Docking Studies : These studies have elucidated binding modes of the compound within kinase domains, suggesting that structural similarities to ATP allow for effective competition at binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Key Observations:
Substituent Diversity: The target compound uniquely combines a 3,5-dimethylphenyl group (enhanced lipophilicity) with a propanol chain (polarity), balancing solubility and membrane permeability. In contrast, Analog 1 (benzylamino) lacks methyl groups but retains the propanol chain . Analog 2 replaces the amino group at position 6 with ethylthio, which may reduce hydrogen-bonding capacity but improve metabolic stability . Analog 3 simplifies the structure with a phenol group at position 6, likely reducing molecular weight but sacrificing solubility .
Synthetic Flexibility :
- The hydrazinyl intermediate (e.g., compound 3 in ) serves as a versatile precursor for introducing diverse substituents via reactions with isothiocyanates or diketones . This suggests the target compound could be modified similarly to optimize pharmacokinetic properties.
The target compound’s 3,5-dimethylphenyl group may instead favor hydrophobic interactions in less polar binding sites.
Research Findings and Implications
- Solubility vs. Bioavailability: The propanol chain in the target compound likely improves aqueous solubility compared to analogs like Analog 3 (phenol-only substituent), which may aggregate in physiological conditions .
- Synthetic Feasibility : highlights the use of triethyl orthoformate and isothiocyanates to generate diverse derivatives, suggesting the target compound could be further optimized via similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
